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molecular formula C13H18N2O3 B8419342 8-(6-Methoxypyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane

8-(6-Methoxypyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No. B8419342
M. Wt: 250.29 g/mol
InChI Key: USSFQYCIVYEMKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

The same procedure as EN03653-93-01.
Quantity
0.0266 mol
Type
reagent
Reaction Step One
Quantity
0.0266 mol
Type
reactant
Reaction Step Two
Quantity
0.0266 mol
Type
reactant
Reaction Step Three
Quantity
0.0266 mol
Type
catalyst
Reaction Step Four
Quantity
0.0266 mol
Type
catalyst
Reaction Step Four

Identifiers

CUSTOM
629
reaction index
NAME
1.3.1 [N-arylation with Ar-X] Bromo Buchwald-Hartwig amination
reaction type

Inputs

Step One
Name
Quantity
0.0266 mol
Type
reagent
Smiles
CC(C)(C)[O-].[Na+]
Step Two
Name
Quantity
0.0266 mol
Type
reactant
Smiles
C1CNCCC12OCCO2
Step Three
Name
Quantity
0.0266 mol
Type
reactant
Smiles
COC1=NC(=CC=C1)Br
Step Four
Name
Quantity
0.0266 mol
Type
catalyst
Smiles
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C
Name
Quantity
0.0266 mol
Type
catalyst
Smiles
CC(=O)O.CC(=O)O.[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
nan (± 10) °C
Other

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=CC(=N1)N2CCC3(CC2)OCCO3
Measurements
Type Value Analysis
YIELD 69.11%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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